(3-Bromomethyl-cyclobutyl)-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromomethyl-cyclobutyl)-methanol: is an organic compound with the molecular formula C6H11BrO . It is a colorless liquid that is used in various chemical reactions and research applications. The compound is characterized by a cyclobutyl ring with a bromomethyl group and a methanol group attached to it.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromomethyl-cyclobutyl)-methanol typically involves the bromination of cyclobutylmethanol. One common method is to react cyclobutylmethanol with hydrobromic acid (HBr) in the presence of a catalyst such as sulfuric acid (H2SO4). The reaction is carried out under controlled temperature conditions to ensure the selective bromination of the methylene group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (3-Bromomethyl-cyclobutyl)-methanol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide ions (OH-), amines (NH2), or thiols (SH).
Oxidation Reactions: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction Reactions: The compound can be reduced to form cyclobutylmethanol by removing the bromine atom.
Common Reagents and Conditions:
Substitution Reactions: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation Reactions: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction Reactions: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed:
Substitution Reactions: Cyclobutylmethanol derivatives with different functional groups.
Oxidation Reactions: Cyclobutylcarboxylic acid or cyclobutylaldehyde.
Reduction Reactions: Cyclobutylmethanol.
Scientific Research Applications
Chemistry: (3-Bromomethyl-cyclobutyl)-methanol is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of cyclobutyl-containing molecules for pharmaceutical and agrochemical applications.
Biology: The compound is used in biochemical studies to investigate the effects of cyclobutyl derivatives on biological systems. It serves as a model compound for studying the metabolism and toxicity of brominated organic compounds.
Medicine: In medicinal chemistry, this compound is explored for its potential as a building block for drug development. Its unique structure allows for the design of novel therapeutic agents with improved efficacy and safety profiles.
Industry: The compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents for industrial processes.
Mechanism of Action
The mechanism of action of (3-Bromomethyl-cyclobutyl)-methanol involves its interaction with various molecular targets. The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. The methanol group can participate in hydrogen bonding and other intermolecular interactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Cyclobutylmethanol: Lacks the bromine atom, making it less reactive in substitution reactions.
(3-Chloromethyl-cyclobutyl)-methanol: Similar structure but with a chlorine atom instead of bromine, resulting in different reactivity and properties.
Cyclobutylcarbinol: Similar structure but with a hydroxyl group instead of a bromomethyl group, affecting its chemical behavior.
Uniqueness: (3-Bromomethyl-cyclobutyl)-methanol is unique due to the presence of both a bromomethyl group and a methanol group on the cyclobutyl ring. This combination of functional groups imparts distinct reactivity and versatility in chemical synthesis and research applications.
Properties
IUPAC Name |
[3-(bromomethyl)cyclobutyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO/c7-3-5-1-6(2-5)4-8/h5-6,8H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBXSBKKVKVQIAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1CBr)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.